molecular formula C11H14FNO2S B2801878 N-cyclopentyl-2-fluorobenzenesulfonamide CAS No. 1090446-38-0

N-cyclopentyl-2-fluorobenzenesulfonamide

Cat. No. B2801878
M. Wt: 243.3
InChI Key: VXBKPHKWEWRZBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyclopentyl-2-fluorobenzenesulfonamide” is a chemical compound with the molecular formula C11H14FNO2S . It has an average mass of 243.298 Da and a monoisotopic mass of 243.072922 Da .


Molecular Structure Analysis

The molecular structure of “N-cyclopentyl-2-fluorobenzenesulfonamide” consists of a benzene ring substituted with a fluorine atom and a sulfonamide group. The sulfonamide group is further substituted with a cyclopentyl group .

Scientific Research Applications

1. Synthesis and Evaluation as COX Inhibitors

N-cyclopentyl-2-fluorobenzenesulfonamide derivatives, including JTE-522, have been studied for their potential as cyclooxygenase-2 (COX-2) inhibitors. These derivatives show promise in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain. The introduction of a fluorine atom in these compounds has been found to enhance COX-1/COX-2 selectivity, contributing to their effectiveness as COX-2 inhibitors (Hashimoto et al., 2002).

2. Catalysis and Chemical Synthesis

N-cyclopentyl-2-fluorobenzenesulfonamide and its derivatives have been used in various chemical syntheses. For example, they have been employed as catalysts in the three-component synthesis of isoquinuclidines, demonstrating yields up to 80% and significant endo/exo stereoselectivity (Wu et al., 2013). Additionally, they have been used in the synthesis of novel chiral fluorinating agents, playing a crucial role in the optical resolution of racemic compounds (Sun et al., 2008).

3. Application in Nuclear Medicine

In the field of nuclear medicine, derivatives of N-cyclopentyl-2-fluorobenzenesulfonamide, such as fluorine-18 labeled analogs, have been synthesized for potential use as β-cell imaging agents. These agents are explored for their ability to stimulate insulin secretion in type 2 diabetic patients, highlighting their significance in medical diagnostics (Shiue et al., 2001).

4. Role in Enhancing Cognitive Function

Certain derivatives, like FR121196, have been investigated for their potential as cognitive enhancers. Studies suggest that such compounds can ameliorate memory deficits in animal models, indicating their possible application in treating cognitive disorders (Yamazaki et al., 1995).

5. Cancer Research and Treatment

In cancer research, derivatives such as JTE-522 have been studied for their potential in treating esophageal cancer and inhibiting cell proliferation in endometrial cancer cell lines. These studies highlight the therapeutic potential of N-cyclopentyl-2-fluorobenzenesulfonamide derivatives in oncology (Li et al., 2001; Li et al., 2002).

properties

IUPAC Name

N-cyclopentyl-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2S/c12-10-7-3-4-8-11(10)16(14,15)13-9-5-1-2-6-9/h3-4,7-9,13H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBKPHKWEWRZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-fluorobenzenesulfonamide

Citations

For This Compound
1
Citations
Y Liu, B Debnath, S Kumar, DB Lombard… - European journal of …, 2022 - Elsevier
… 5-(2-aminothiazol-4-yl)-N-cyclopentyl-2-fluorobenzenesulfonamide (65c). The intermediate 62c (14.3 mg, 0.05 mmol) was dissolved in acetonitrile (2 mL) followed by addition of …
Number of citations: 4 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.